

# **Psoralen: A Summary of Available Information**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tomazin   |           |
| Cat. No.:            | B14098405 | Get Quote |

While a direct comparison is not feasible, the following summarizes the well-established characteristics of psoralen for informational purposes.

### **Mechanism of Action**

Psoralens are photosensitizing agents that are biologically inert until activated by ultraviolet A (UVA) radiation.[1][2] This combination therapy is known as PUVA.[3][4] Upon photoactivation, psoralens intercalate into DNA and form covalent bonds with pyrimidine bases, creating monoadducts and interstrand cross-links (ICLs).[1][5][6] This DNA damage can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against the hyperproliferative keratinocytes in psoriasis.[1][7]

Beyond its effects on DNA, photoactivated psoralen has been shown to have other biological effects. It can influence cell surface receptors and signaling pathways. For instance, it can inhibit the epidermal growth factor (EGF) receptor, leading to a disruption of normal growth factor functions in the skin.[3][4] Some studies also suggest that PUVA therapy can modulate immune responses, which may contribute to its therapeutic effects.[8] Specifically, PUVA has been shown to have immunosuppressive and proapoptotic effects.[8] Serotonin signaling has been identified as playing a crucial role in PUVA-induced systemic immune suppression.[8]

### **Therapeutic Applications**

The primary clinical application of psoralen is in PUVA therapy for the treatment of severe, recalcitrant psoriasis.[9] It is also used to treat vitiligo, a skin depigmentation disorder, and cutaneous T-cell lymphoma.[6][10] The therapeutic effects in psoriasis are attributed to the antiproliferative and immunomodulatory actions of PUVA.



## **Signaling Pathways**

The signaling pathways affected by psoralen are complex and not fully elucidated. The primary pathway involves the DNA damage response initiated by the formation of psoralen-DNA adducts. This can activate pathways leading to apoptosis.[7] Additionally, as mentioned, psoralen can interfere with growth factor signaling pathways, such as the EGF receptor pathway.[3][4] The immunomodulatory effects of PUVA are thought to involve alterations in cytokine production and T-cell function, with serotonin signaling playing a key role in systemic immune suppression.[8]

## **Experimental and Clinical Data**

Numerous clinical trials have demonstrated the efficacy of PUVA therapy in treating psoriasis. For example, a retrospective analysis of a patient registry showed that PUVA was superior to certain biologic agents in achieving Psoriasis Area and Severity Index (PASI) 75, 90, and complete remission in patients with moderate to severe chronic plaque psoriasis.[11] However, the use of PUVA is associated with both short-term side effects, such as nausea and phototoxicity, and long-term risks, including an increased risk of skin cancer.[9]

Below is a table summarizing the efficacy of PUVA compared to several biologic agents from the aforementioned retrospective study.



| Treatment   | Complete<br>Remission (CR) | PASI 90 | PASI 75 |
|-------------|----------------------------|---------|---------|
| PUVA        | 22%                        | 69%     | 86%     |
| Adalimumab  | 6%                         | 22%     | 56%     |
| Alefacept   | 3%                         | 3%      | 25%     |
| Efalizumab  | 6%                         | 6%      | 59%     |
| Etanercept  | 6%                         | 29%     | 39%     |
| Infliximab  | 29%                        | 71%     | 100%    |
| Ustekinumab | 6%                         | 39%     | 67%     |

Data from a retrospective analysis of a patient registry.

[11]

## **Experimental Protocols**

The standard protocol for PUVA therapy involves the oral administration of a psoralen derivative, most commonly 8-methoxypsoralen (8-MOP), followed by exposure to a controlled dose of UVA radiation. The initial UVA dose is determined based on the patient's skin type and is gradually increased in subsequent treatments to achieve a therapeutic effect while minimizing side effects. Treatments are typically administered two to three times per week.[12]

# **Visualizing Psoralen's Mechanism of Action**

The following diagrams illustrate the key mechanisms of action for psoralen.





#### Click to download full resolution via product page

Caption: Psoralen intercalates into DNA and upon UVA activation, forms monoadducts and interstrand cross-links, leading to apoptosis.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de
  [springermedizin.de]
- 2. Psoralen: a narrative review of current and future therapeutic uses PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Psoralen Action in the Skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Psoralen Action in the Skin PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralens and related compounds in the treatment of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Efficacy of psoralen plus ultraviolet A therapy vs. biologics in moderate to severe chronic plaque psoriasis: retrospective data analysis of a patient registry PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of different treatment frequencies of psoralen and ultraviolet A in psoriatic patients with darker skin types (randomized-controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Psoralen: A Summary of Available Information].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14098405#comparative-study-of-tomazin-and-psoralen]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com